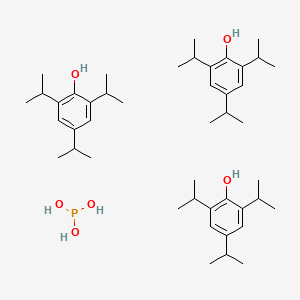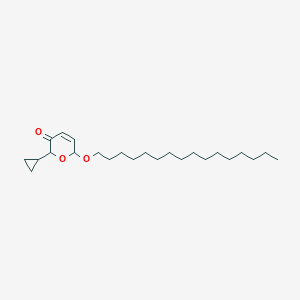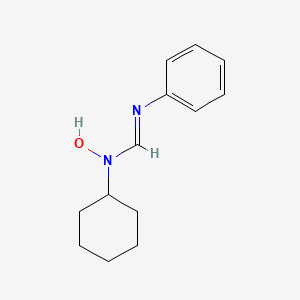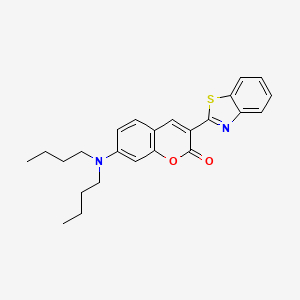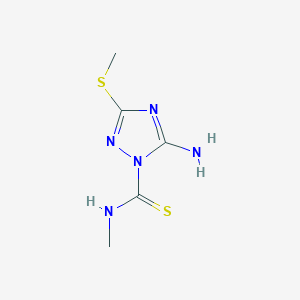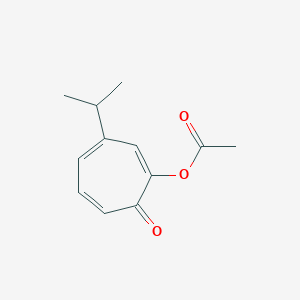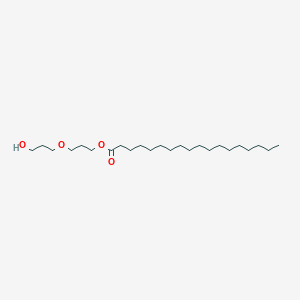
3-(3-Hydroxypropoxy)propyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropoxy)propyl octadecanoate is an organic compound with the molecular formula C24H48O4 It is a type of ester formed from the reaction between an alcohol and a fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propyl octadecanoate typically involves the esterification reaction between 3-(3-hydroxypropoxy)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypropoxy)propyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted ester or ether.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropoxy)propyl octadecanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypropoxy)propyl octadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active alcohol and fatty acid components. These components can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Hydroxypropoxy)propyl palmitate
- 3-(3-Hydroxypropoxy)propyl myristate
- 3-(3-Hydroxypropoxy)propyl laurate
Uniqueness
3-(3-Hydroxypropoxy)propyl octadecanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain imparts distinct physical and chemical properties, such as higher melting and boiling points, and different solubility characteristics. These properties make it suitable for specific applications where longer chain esters are preferred.
Propiedades
Número CAS |
83826-32-8 |
|---|---|
Fórmula molecular |
C24H48O4 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
3-(3-hydroxypropoxy)propyl octadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)28-23-18-22-27-21-17-20-25/h25H,2-23H2,1H3 |
Clave InChI |
SKPURKHBHODMGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


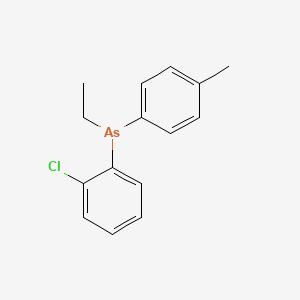
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
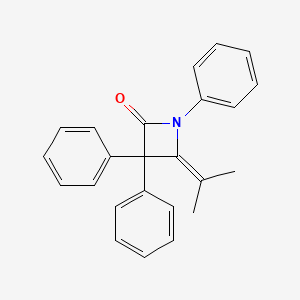
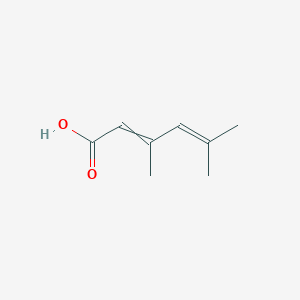


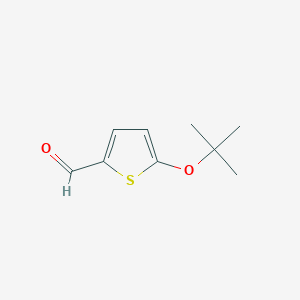
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
